molecular formula C7H13N3OS B2474738 4-(2-Azidoethoxy)thiane CAS No. 2138150-45-3

4-(2-Azidoethoxy)thiane

Cat. No.: B2474738
CAS No.: 2138150-45-3
M. Wt: 187.26
InChI Key: LZEQKKSFLIAYNP-UHFFFAOYSA-N
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Description

4-(2-Azidoethoxy)thiane is an organic compound characterized by the presence of an azido group attached to an ethoxy chain, which is further connected to a thiane ring

Mechanism of Action

Target of Action

The primary target of 4-(2-Azidoethoxy)thiane, also known as Azido-PEG2-Amine or N3-PEG2-NH2 , is the Cas12a protein, a part of the CRISPR-Cas12a system . This system is widely used in genome editing due to its unique features and precision . The Cas12a protein is modified using noncanonical amino acid mutagenesis, where the methionine residue at the 806 position is replaced with an azide-containing noncanonical amino acid (ncAA), 4-(2-Azidoethoxy)-l-phenylalanine (AeF) .

Mode of Action

The compound interacts with its target, the Cas12a protein, through a bio-orthogonal chemical reaction . This interaction results in the formation of a covalent Cas12a-crRNA complex . The covalent linkage between the Cas nuclease and crRNA significantly enhances the genome editing efficiency of the CRISPR-Cas12a system .

Biochemical Pathways

The biochemical pathway primarily affected by this compound is the CRISPR-Cas12a-based genome editing system . The covalent Cas12a-crRNA complex increases the efficiency of this system, enabling efficient multiplex genome editing . This has been demonstrated in a chimeric antigen receptor T cell (CAR-T) preparation .

Result of Action

The primary result of the action of this compound is the increased efficiency of the CRISPR-Cas12a-based genome editing system . The covalent Cas12a-crRNA complex formed as a result of the interaction of this compound with the Cas12a protein has been shown to have a substantially higher genome editing efficiency than the wild-type complex . This has been demonstrated in a CAR-T cell preparation, where the use of the covalent complex resulted in much higher efficiency of precise gene knockin and multiplex gene editing .

Action Environment

The action environment of this compound is primarily within the context of genome editing applications, specifically those involving the CRISPR-Cas12a system . Environmental factors that could influence the compound’s action, efficacy, and stability may include the specific conditions under which the genome editing processes are carried out.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Azidoethoxy)thiane typically involves the reaction of 2-(2-(2-azidoethoxy) ethoxy) ethyl 4-methylbenzenesulfonate with tetrabutylammonium fluoride in dry tetrahydrofuran. The reaction is carried out at a temperature of 85°C for approximately 3 hours . This method ensures the formation of the desired azidoethoxy compound with high efficiency.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the availability of high-purity reagents, and implementing safety measures to handle azido compounds, which can be potentially hazardous.

Chemical Reactions Analysis

Types of Reactions

4-(2-Azidoethoxy)thiane undergoes several types of chemical reactions, including:

    Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

    Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

    Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide (NaN₃) in polar aprotic solvents like acetonitrile or dimethyl sulfoxide.

    Reduction: Lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) with hydrogen gas.

    Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition.

Major Products

    Substitution: Formation of various substituted thiane derivatives.

    Reduction: Formation of 4-(2-aminoethoxy)thiane.

    Cycloaddition: Formation of triazole derivatives.

Scientific Research Applications

4-(2-Azidoethoxy)thiane has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of triazoles through click chemistry.

    Biology: Utilized in the modification of biomolecules for labeling and imaging studies.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Azidoethoxy)benzaldehyde
  • 4-(2-Bromoethoxy)benzaldehyde
  • 4-(2-Azidoethoxy)-l-phenylalanine

Uniqueness

4-(2-Azidoethoxy)thiane is unique due to its thiane ring structure, which imparts distinct chemical properties compared to other azidoethoxy compounds. The presence of the thiane ring can influence the compound’s reactivity and stability, making it suitable for specific applications where other azidoethoxy compounds may not be as effective.

Properties

IUPAC Name

4-(2-azidoethoxy)thiane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3OS/c8-10-9-3-4-11-7-1-5-12-6-2-7/h7H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZEQKKSFLIAYNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1OCCN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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